molecular formula C10H19NO2 B2887647 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1267874-74-7

8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2887647
CAS No.: 1267874-74-7
M. Wt: 185.267
InChI Key: PJUJOMQFPHDYRJ-UHFFFAOYSA-N
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Description

8-(2-Methoxyethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a unique structure with both azabicyclo and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the use of intramolecular Diels-Alder reactions, which are known for constructing bicyclic skeletons efficiently . The reaction conditions often include the use of a 5-vinyl-1,3-cyclohexadiene as a starting material, which undergoes cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols.

Scientific Research Applications

8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interactions with specific molecular targets. The azabicyclo moiety can interact with enzymes and receptors, influencing various biochemical pathways. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Methoxyethyl)-8-azabicyclo[321]octan-3-ol is unique due to the presence of both azabicyclo and methoxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-5-4-11-8-2-3-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUJOMQFPHDYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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